4-(Pyrrolidin-1-YL)oxolan-3-amine 4-(Pyrrolidin-1-YL)oxolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442110
InChI: InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

4-(Pyrrolidin-1-YL)oxolan-3-amine

CAS No.:

Cat. No.: VC20442110

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-YL)oxolan-3-amine -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 4-pyrrolidin-1-yloxolan-3-amine
Standard InChI InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2
Standard InChI Key MPUPFMVCVAXZKQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2COCC2N

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

4-(Pyrrolidin-1-yl)oxolan-3-amine (IUPAC name: 3-(pyrrolidin-1-yl)oxan-4-amine) features a tetrahydrofuran ring (oxolan) substituted at position 4 with a pyrrolidine group and at position 3 with an amine moiety (Figure 1). The molecular formula is C9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}, with a molecular weight of 170.25 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}
Molecular Weight170.25 g/mol
SMILESC1CCN(C1)C2COCCC2N
InChIKeyRFMIKYYMIRHJKS-UHFFFAOYSA-N

The compound’s bicyclic structure enables conformational flexibility, which is critical for interactions with biological targets. X-ray crystallography of related derivatives, such as dihydrochloride salts, confirms the equatorial positioning of the pyrrolidine and amine groups .

Stereochemical Considerations

The oxolan ring introduces two chiral centers at positions 3 and 4. Stereoisomerism significantly impacts pharmacological activity, as evidenced by studies on diastereomeric oxolan-3-yl derivatives (e.g., compounds 44 and 45 in kinase inhibition assays) . Enantiomeric resolution via chiral chromatography or asymmetric synthesis is often required to isolate biologically active forms .

Synthesis and Derivatives

Synthetic Routes

The primary synthesis involves reductive amination between 4-pyrrolidin-1-yltetrahydrofuran-3-one and ammonia or methylamine. Alternative methods include:

  • Ring-closing metathesis: Utilizes Grubbs catalysts to form the oxolan ring .

  • Nucleophilic substitution: Reacts pyrrolidine with halogenated tetrahydrofuran precursors .

Table 2: Representative Synthetic Intermediates

IntermediateRole in SynthesisYield (%)
4-Pyrrolidin-1-yltetrahydrofuran-3-oneKetone precursor for reductive amination65–78
3-Aminooxolane hydrochlorideSalt form for improved stability82

Common Derivatives

  • Dihydrochloride salt: Enhances aqueous solubility (e.g., CID 43608790) .

  • N-Methyl analogs: Improve blood-brain barrier penetration (e.g., CID 51063707) .

  • Pyrazole-substituted derivatives: Optimized for kinase inhibition (e.g., compounds 44 and 45) .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4) and logP 1.8, indicating balanced hydrophilicity-lipophilicity . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+[M+H]^+ (139.7 Ų), suggest favorable membrane permeability .

Table 3: Predicted Collision Cross-Section (CCS)

Adductm/zCCS (Ų)
[M+H]+[M+H]^+171.14918139.7
[M+Na]+[M+Na]^+193.13112148.5
[MH][M-H]^-169.13462144.1

Metabolic Stability

Human microsomal clearance studies on analogs (e.g., compound 45) reveal moderate hepatic metabolism (1.4 L/h/kg), suggesting a half-life suitable for oral administration . Efflux ratios in MDCK cells (0.9–1.2) indicate low P-glycoprotein-mediated transport, reducing risk of multidrug resistance .

Pharmacological Applications

Kinase Inhibition and Selectivity

4-(Pyrrolidin-1-yl)oxolan-3-amine derivatives demonstrate potent inhibition of leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson’s disease. Key findings include:

  • LRRK2 WT KDK_D: 3.7–6.6 nM .

  • Selectivity over PIP5K2C and PIK4CB: KDK_D > 190 nM .

Table 4: Kinase Selectivity Profile of Oxolan-3-yl Derivatives

KinaseKDK_D (nM)
LRRK2 WT3.7–6.6
PIP5K2C190–430
FLT3 (ITD, D835V)67–470

In Vivo Pharmacokinetics

Diastereomers 44 and 45 exhibit species-dependent pharmacokinetics:

  • Mouse bioavailability: 42–58% .

  • Brain-to-plasma ratio: 0.3–0.5, indicating moderate CNS penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator